N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
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Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazoles and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves the following steps:
Formation of 3-methyl-1,2,4-thiadiazole: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Synthesis of 1,3,5-trimethylpyrazole: This involves the condensation of acetylacetone with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the 3-methyl-1,2,4-thiadiazole with 1,3,5-trimethylpyrazole through a propanamide linker. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and pyrazole rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-dimethylpyrazol-4-yl)propanamide
- N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-3-yl)propanamide
Uniqueness
N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its biological activity and chemical reactivity. The combination of thiadiazole and pyrazole rings also provides a unique scaffold for drug design and development.
Properties
IUPAC Name |
N-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-7-10(8(2)17(4)15-7)5-6-11(18)14-12-13-9(3)16-19-12/h5-6H2,1-4H3,(H,13,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLTWMZDIKWGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NC2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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